molecular formula C26H19N3O6S2 B11027186 (1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate

(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B11027186
M. Wt: 533.6 g/mol
InChI Key: SIDRCHRFYKSUCV-CMPZHUGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate involves multiple steps. One common method includes the Knoevenagel condensation followed by Michael addition and intramolecular cyclization . The reaction typically starts with the condensation of acetone with cyanoacetanilide, leading to the formation of intermediate compounds, which then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various thiazole-containing compounds.

Scientific Research Applications

4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H19N3O6S2

Molecular Weight

533.6 g/mol

IUPAC Name

[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C26H19N3O6S2/c1-13-12-26(2,3)28-21-17(13)10-16(11-18(21)20(24(28)32)22-23(31)27-25(36)37-22)35-19(30)8-7-14-5-4-6-15(9-14)29(33)34/h4-12H,1-3H3,(H,27,31,36)/b8-7+,22-20-

InChI Key

SIDRCHRFYKSUCV-CMPZHUGLSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-])(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-])(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.